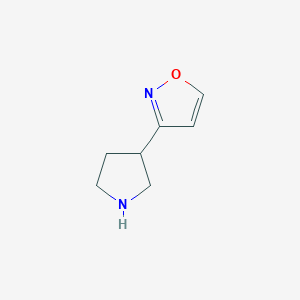

3-(Pyrrolidin-3-YL)-1,2-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Pyrrolidin-3-YL)-1,2-oxazole: is a heterocyclic compound that features both a pyrrolidine ring and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-3-YL)-1,2-oxazole typically involves the construction of the pyrrolidine ring followed by the formation of the oxazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the pyrrolidine ring can be synthesized from primary amines and diols using a catalytic system . The oxazole ring can then be formed through cyclization reactions involving nitriles and aldehydes under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Pyrrolidin-3-YL)-1,2-oxazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products: The major products formed from these reactions include oxidized oxazole derivatives, reduced pyrrolidine-oxazole compounds, and substituted oxazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Prolyl Oligopeptidase Inhibition

Recent research has identified 3-(Pyrrolidin-3-YL)-1,2-oxazole derivatives as promising nonpeptidic inhibitors of prolyl oligopeptidase (PREP), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. These compounds have shown efficacy in modulating protein-protein interactions (PPIs) related to α-synuclein aggregation, a hallmark of Parkinson's pathology. For instance, one study demonstrated that these oxazole-based inhibitors could reduce α-synuclein dimerization and enhance the activity of protein phosphatase 2A, leading to decreased reactive oxygen species production in cellular models .

1.2 Neuroprotective Effects

In vivo studies involving transgenic mouse models have indicated that certain oxazole derivatives can penetrate the blood-brain barrier effectively. These compounds not only restored motor functions but also reduced α-synuclein aggregates in both in vitro and in vivo settings, showcasing their potential as therapeutic agents for neurodegenerative disorders .

Synthetic Applications

2.1 Synthesis of Isoxazole Derivatives

The synthesis of this compound is facilitated through various chemical methodologies that allow for the creation of diverse analogs with tailored biological activities. For example, novel synthetic routes have been developed to produce isoxazoles and isoxazolines that serve as precursors for further chemical modifications aimed at enhancing their pharmacological properties .

3.1 Anticancer Potential

Studies have reported that oxazole derivatives exhibit significant anticancer properties by targeting specific pathways involved in tumor growth and metastasis. The compound's ability to inhibit critical enzymes involved in cancer cell proliferation has been highlighted in various experimental models, suggesting its potential as a lead compound for developing new anticancer therapies .

3.2 Antimicrobial Activity

Research has also indicated that certain oxazole derivatives possess antimicrobial properties, making them candidates for treating infections caused by resistant bacterial strains. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within microbial cells .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(Pyrrolidin-3-YL)-1,2-oxazole involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity to certain biological targets, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Pyrrolidine-2-one: A five-membered lactam with significant biological activities.

Pyrrolidin-2,5-dione: Known for its use in medicinal chemistry.

Pyrrolopyrazine derivatives: These compounds have diverse biological activities and are used in drug discovery.

Uniqueness: 3-(Pyrrolidin-3-YL)-1,2-oxazole is unique due to its combination of the pyrrolidine and oxazole rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in various fields of research and industry .

Actividad Biológica

3-(Pyrrolidin-3-YL)-1,2-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring linked to an oxazole moiety, which contributes to its unique pharmacological properties. The exploration of its biological activity encompasses various mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N2O, with a molecular weight of approximately 138.17 g/mol. Its structure allows for diverse interactions with biological systems, making it a candidate for further research in drug development.

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their functions. The heterocyclic nature of the compound facilitates these interactions, making it a subject of interest in studies related to enzyme inhibition and receptor binding.

Antithrombotic Properties

Research has indicated that derivatives of this compound may exhibit antithrombotic activity by inhibiting platelet aggregation. This property suggests potential applications in preventing thrombus formation in clinical settings.

Enzyme Inhibition

Studies have shown that the compound can act as an inhibitor for various enzymes. For instance, it has been explored as a potential inhibitor of prolyl oligopeptidase (PREP), which plays a role in neurodegenerative diseases. The inhibition of PREP can impact protein-protein interactions relevant to conditions such as Parkinson's disease .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In particular, it has been part of studies focusing on HIV protease inhibitors. Modifications to the oxazole ring have been shown to enhance protease inhibitory activity significantly .

Study on Antithrombotic Activity

A study investigating the antithrombotic potential of this compound derivatives demonstrated that these compounds effectively inhibited platelet aggregation in vitro. The findings suggest that the spatial orientation and stereochemistry of the pyrrolidine ring influence the biological activity and selectivity towards platelet receptors.

Evaluation as an HIV Protease Inhibitor

In research focused on HIV protease inhibitors, derivatives incorporating this compound were synthesized and tested. One notable derivative exhibited a five-fold increase in protease inhibitory activity compared to earlier compounds in the series. This highlights the importance of structural modifications in enhancing biological efficacy .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methyl-3-(pyrrolidin-3-yl)oxazolidin-2-one | Methyl group on oxazolidinone ring | Exhibits different biological activities |

| 5-(Piperidin-2-yl)oxazole-4-carboxylic acid | Piperidine instead of pyrrolidine | Different pharmacological profile |

| 5-(Piperidin-4-yl)oxazole-4-carboxylic acid | Similar oxazole structure | Higher melting point and distinct NMR characteristics |

This table illustrates how variations in the structure can lead to different biological profiles and activities.

Propiedades

IUPAC Name |

3-pyrrolidin-3-yl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-8-5-6(1)7-2-4-10-9-7/h2,4,6,8H,1,3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYSXYBXOWPKLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NOC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.